8-Hydroxy-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one
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Overview
Description
8-Hydroxy-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one is a heterocyclic compound with a seven-membered ring structure containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one typically involves the cyclization of appropriate precursors. One common method includes the intramolecular Friedel-Crafts acylation of 4-chloroaniline with succinic anhydride, followed by reduction and de-ketalation under acidic conditions . Another approach involves the use of polyphosphoric acid as a catalyst for the cyclization of toluene-4-sulfonyl derivatives .
Industrial Production Methods: Industrial production methods for this compound often rely on scalable one-pot synthesis techniques. These methods are designed to maximize yield and minimize the need for intermediate purification steps, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxy-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can yield different hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzene ring or the azepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions include various substituted azepines and hydroxy derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
8-Hydroxy-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 8-Hydroxy-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor antagonist, modulating various biochemical pathways. For instance, it may inhibit certain enzymes involved in metabolic processes or block receptors that mediate cellular signaling .
Comparison with Similar Compounds
1,2,3,4-Tetrahydrobenzo[b]azepin-5-one: A structurally similar compound with different functional groups.
7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one: A chlorinated derivative with distinct chemical properties.
5-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-one: Another hydroxy derivative with potential biological activities.
Uniqueness: 8-Hydroxy-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one is unique due to its specific hydroxy substitution, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
8-hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one |
InChI |
InChI=1S/C10H11NO2/c12-7-3-4-8-9(6-7)11-5-1-2-10(8)13/h3-4,6,11-12H,1-2,5H2 |
InChI Key |
HEPPUMIXMUENOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C(C=C(C=C2)O)NC1 |
Origin of Product |
United States |
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